Product packaging for 4-bromophenyl N-(chlorosulfonyl)carbamate(Cat. No.:)

4-bromophenyl N-(chlorosulfonyl)carbamate

Cat. No.: B13156433
M. Wt: 314.54 g/mol
InChI Key: IBZFMHDEXILWRT-UHFFFAOYSA-N
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Description

Product Identification: 4-Bromophenyl N-(chlorosulfonyl)carbamate is a specialized synthetic reagent. Its molecular formula is C 7 H 5 BrClNO 4 S, with a calculated molecular weight of 314.54 g/mol. Research Applications and Value: This compound is primarily valued in organic synthesis as a potential precursor for amidyl radicals or as a building block for nitrogen-containing molecular complexity . Its structure, featuring both a carbamate and a chlorosulfonyl group, makes it a candidate for developing novel amidation protocols, particularly in photoinduced reactions . Researchers can utilize this reagent to functionalize heterocyclic compounds, such as quinoxalin-2(1H)-ones, enabling the rapid expansion of chemical libraries for pharmaceutical and agrochemical discovery . Furthermore, its carbamate moiety is of interest in pesticidal studies, as structural analogs like ethyl-4-bromophenyl carbamate have demonstrated significant efficacy as growth regulators against cattle ticks . Handling and Safety: This compound is FOR RESEARCH USE ONLY (RUO). It is NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USES. Based on its functional groups and similar reagents , it is expected to be toxic and corrosive. It must be handled by trained personnel using appropriate personal protective equipment (PPE), including gloves, eye protection, and clothing. Refer to the Safety Data Sheet (SDS) for detailed hazard information. Buyers are responsible for confirming product identity and/or purity prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO4S B13156433 4-bromophenyl N-(chlorosulfonyl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClNO4S

Molecular Weight

314.54 g/mol

IUPAC Name

(4-bromophenyl) N-chlorosulfonylcarbamate

InChI

InChI=1S/C7H5BrClNO4S/c8-5-1-3-6(4-2-5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11)

InChI Key

IBZFMHDEXILWRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)NS(=O)(=O)Cl)Br

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 Bromophenyl N Chlorosulfonyl Carbamate Precursors

Detailed Reaction Mechanisms in N-(Chlorosulfonyl)carbamate Formation

The synthesis of 4-bromophenyl N-(chlorosulfonyl)carbamate involves the reaction of 4-bromophenol (B116583) with chlorosulfonyl isocyanate (CSI). The mechanism of this transformation is dictated by the highly electrophilic nature of CSI. arxada.com CSI is recognized as one of the most chemically reactive isocyanates, primarily due to the strong electron-withdrawing effect of the chlorosulfonyl group, which polarizes the N=C=O moiety. arxada.combeilstein-journals.org This creates two principal sites for nucleophilic attack: the carbon of the isocyanate group and the sulfur atom. arxada.com In reactions with alcohols and phenols, the attack predominantly occurs at the isocyanate carbon. arxada.com

Chlorosulfonyl isocyanate (CSI) exhibits diverse reactivity depending on the substrate it reacts with. tandfonline.com While its reactions with alkenes have been extensively studied and shown to proceed through various pathways, including concerted [2+2] cycloadditions, stepwise dipolar pathways, or single-electron transfer (SET) mechanisms, its reaction with alcohols and phenols follows a more direct nucleophilic addition route. researchgate.netresearchtrends.netnih.gov

The formation of this compound from 4-bromophenol and CSI is initiated by the nucleophilic attack of the phenolic oxygen on the highly electrophilic carbonyl carbon of the isocyanate group. arxada.com This pathway is analogous to the general reaction of alcohols with CSI to yield N-(chlorosulfonyl)carbamates. arxada.comorganic-chemistry.org The acidity and nucleophilicity of the phenol (B47542) play a role in the reaction's progression. rsc.org Kinetic studies on related systems, such as the formation of phenol-blocked polyisocyanates, have shown that phenols with higher acidity can act as better blocking agents, indicating a rapid, often reversible, addition to the isocyanate. rsc.org

The general mechanism can be depicted as follows:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 4-bromophenol attacks the central carbon atom of the isocyanate group in CSI.

Intermediate Formation: This attack leads to the formation of a transient, zwitterionic intermediate.

Proton Transfer: A rapid proton transfer from the oxygen to the nitrogen atom occurs, yielding the final stable product, this compound.

This addition reaction is typically fast and highly efficient, forming the basis for the synthesis of various carbamates. arxada.com

The direct reaction of alcohols or phenols with chlorosulfonyl isocyanate proceeds through short-lived intermediates that are typically not isolated. arxada.com The initial adduct is a zwitterionic species that quickly rearranges via proton transfer to the stable carbamate (B1207046) product.

However, stable and characterizable intermediates can be generated from the N-(chlorosulfonyl)carbamate product itself. When N-(chlorosulfonyl)carbamates are treated with tertiary amines, they can be converted into corresponding water-resistant carboxysulfamoylammonium salts. researchgate.net These are commonly known as Burgess-type intermediates. researchgate.net This process involves the deactivation of the water-sensitive N-(chlorosulfonyl)carbamate into a more stable salt, which can then be used in subsequent one-pot reactions, for instance, to synthesize N-acyl-substituted sulfamides by reacting with amines. researchgate.net The formation of these Burgess-type intermediates provides a method for trapping and characterizing a derivative of the initial transient species in carbamate synthesis. researchgate.net

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational chemistry offer powerful tools for elucidating the complex mechanisms of reactions involving highly reactive species like chlorosulfonyl isocyanate. mdpi.comresearchgate.net Methods such as Density Functional Theory (DFT) are employed to map potential energy surfaces, calculate activation energies, and visualize the geometry of transition states. beilstein-journals.orgresearchgate.net

Quantum mechanical simulations have been instrumental in understanding the nuanced reactivity of CSI. For instance, in the reaction of CSI with epoxides, DFT calculations at the M06-2X/6-31+G(d,p) level of theory revealed that the cycloaddition proceeds through an asynchronous concerted mechanism. researchgate.net Similarly, computations have been used to support a concerted pathway for the reaction of CSI with monofluoroalkenes, where the fluorine substitution raises the energy of a stepwise transition state relative to the concerted one. researchgate.net

In the context of carbamate formation, computational studies on related systems, such as the Pd-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, have utilized DFT to confirm reaction pathways. mdpi.com These studies show that electronic factors, like the partial charge distribution around the reacting atoms, are crucial in modulating bond formation efficiency. mdpi.com For the reaction between 4-bromophenol and CSI, similar simulations would likely model the transition state of the nucleophilic attack of the phenol oxygen onto the isocyanate carbon, providing insights into the electronic and steric factors governing the reaction rate. Computational studies on phenol toxicity have also used such methods to calculate activation energies for reactions involving phenols, justifying the analysis of reactivity based on electronic properties. nih.gov

Energy landscape analysis provides a comprehensive view of a chemical reaction by mapping the potential energy of the system as a function of the coordinates of its atoms. nih.gov This analysis helps identify the most energetically favorable reaction pathways, transition states, and intermediates. beilstein-journals.orgnih.gov

A study on the anomalous addition of CSI to a carbonyl group in an imide ring used DFT calculations to map the relative energy profile of the proposed mechanism. beilstein-journals.org This analysis allowed for the comparison of different potential pathways and their respective energy barriers, ultimately identifying the rate-determining step and explaining the observed product selectivity. beilstein-journals.org The calculations showed that the kinetically favored product was the one with the lowest energy barrier for its formation, a result consistent with experimental observations. beilstein-journals.org A similar energy landscape analysis for the reaction of 4-bromophenol with CSI would involve calculating the energies of the reactants, the transient zwitterionic intermediate, the transition state for proton transfer, and the final carbamate product. This would provide a quantitative understanding of the reaction's thermodynamic and kinetic feasibility.

Kinetic Studies on Reaction Rates and Selectivity

Kinetic studies provide empirical data on how reaction conditions and substrate structure affect reaction rates, offering direct evidence for proposed mechanisms. For reactions involving CSI, kinetic analyses have been crucial in distinguishing between different possible pathways.

A detailed kinetic study on the reaction of CSI with various monofluoroalkenes and hydrocarbon alkenes measured rate constants and activation parameters to support a shift in mechanism from a stepwise pathway for hydrocarbon alkenes to a concerted one for electron-deficient fluoroalkenes. nih.gov The study found that alkenes with ionization potentials (IP) above 8.9 eV tend to react via a concerted process, while those with IP values below 8.5 eV favor a single-electron transfer (SET) pathway. nih.gov This demonstrates the profound impact of the substrate's electronic properties on the reaction dynamics.

Furthermore, the study provided evidence for a pre-equilibrium complex existing on the reaction pathway just before the rate-determining step. nih.gov At lower temperatures, the equilibrium shifts towards this complex, which can enhance the synthetic efficiency of the reaction. nih.gov

While specific kinetic data for the reaction of 4-bromophenol with CSI is not detailed in the available literature, studies on the kinetics of phenol-blocked isocyanates offer relevant insights. rsc.org These studies show that the rate of both the forward (blocking) and reverse (deblocking) reactions are dependent on the acidity of the phenol. rsc.org This suggests that the pKa of 4-bromophenol would be a key determinant of the rate of its reaction with CSI.

The table below summarizes kinetic parameters for related reactions involving CSI, illustrating the range of observed reactivities.

ReactantRate Constant (k)Activation Enthalpy (ΔH‡)Activation Entropy (ΔS‡)Proposed Mechanism
Styrene1.1 x 10-3 M-1s-1 (at 25°C)9.4 kcal/mol-39 cal/mol·KStepwise (SET)
1-Hexene1.2 x 10-5 M-1s-1 (at 25°C)11.4 kcal/mol-39 cal/mol·KStepwise (SET)
(E)-1-Fluoropropene1.5 x 10-6 M-1s-1 (at 25°C)11.0 kcal/mol-45 cal/mol·KConcerted
(Z)-1-Fluoro-2-butene1.4 x 10-7 M-1s-1 (at 25°C)12.7 kcal/mol-45 cal/mol·KConcerted

Data adapted from kinetic studies of CSI reactions with alkenes. nih.gov

Chemical Reactivity and Transformative Chemistry of 4 Bromophenyl N Chlorosulfonyl Carbamate

Reactivity of the Chlorosulfonyl Moiety

The chlorosulfonyl group (–SO₂Cl) is a powerful electrophile due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur center. The sulfur atom is in a high oxidation state (+6), making it highly susceptible to attack by nucleophiles. wikipedia.orgquora.com This reactivity is the cornerstone of its application in organic synthesis, allowing for the introduction of the sulfonyl group into a wide array of molecules.

The most common reaction pathway for the chlorosulfonyl group is nucleophilic substitution, where the chloride ion acts as a good leaving group. This allows for the formation of new bonds between the sulfur atom and various nucleophiles.

The reaction of N-(chlorosulfonyl)carbamates with primary or secondary amines is a fundamental method for the synthesis of substituted sulfonamides and sulfonylureas. google.com When 4-bromophenyl N-(chlorosulfonyl)carbamate reacts with an amine, the nitrogen atom of the amine attacks the electrophilic sulfur center, displacing the chloride ion. This reaction typically proceeds readily, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. google.com The resulting product is a sulfonylcarbamate, which can be further transformed.

Alternatively, this class of compounds serves as a precursor to sulfonylureas, which are of significant interest in medicinal and agricultural chemistry. acs.org The reaction of an N-(chlorosulfonyl)carbamate with an amine can lead directly to a sulfonylurea structure. acs.org This transformation is a key step in the synthesis of various biologically active molecules. acs.orgcdnsciencepub.com The general approach involves the condensation of the chlorosulfonyl carbamate (B1207046) with a suitable amine, yielding the desired sulfonylurea derivative. taylorfrancis.com

Table 1: Synthesis of Sulfonylurea Derivatives via Nucleophilic Substitution

Nucleophile (Amine)Product ClassReaction ConditionsReference
Primary Amines (e.g., R-NH₂)N-substituted SulfonylureasToluene, reflux taylorfrancis.com
Secondary Amines (e.g., R₂NH)N,N-disubstituted SulfonylureasAnhydrous solvent, base (e.g., TEA) cdnsciencepub.com
Amino DerivativesHeterocyclic SulfonylureasToluene, 4h reflux acs.org

In a reaction analogous to that with amines, the chlorosulfonyl moiety of this compound can react with alcohols and phenols. google.com The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur atom and displacing the chloride. This reaction, typically carried out in the presence of a non-nucleophilic base, results in the formation of a sulfonate ester. The synthesis of sulfonate esters from sulfonyl chlorides is a well-established transformation in organic chemistry. nih.gov

The resulting products, aryl N-(alkoxysulfonyl)carbamates or aryl N-(aryloxysulfonyl)carbamates, are valuable intermediates in their own right. The reaction conditions can be tailored to accommodate a wide range of alcohol and phenol (B47542) substrates.

Table 2: Formation of Sulfonate Esters from Alcohols and Phenols

NucleophileProduct TypeGeneral ConditionsReference
Alcohols (R-OH)Alkyl Sulfonate EstersAprotic solvent, base (e.g., pyridine) nih.gov
Phenols (Ar-OH)Aryl Sulfonate EstersAprotic solvent, base (e.g., pyridine) nih.gov

Thiols (R-SH) and other sulfur-based nucleophiles can also react with the chlorosulfonyl group. The reaction of a sulfonyl chloride with a thiol typically leads to the formation of a thiosulfonate ester (R-S-SO₂-R'). This occurs through the nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur of the sulfonyl chloride. These reactions are a standard method for creating a sulfur-sulfur bond. In some cases, depending on the reaction conditions and the nature of the thiol, sulfenyl chlorides may be formed. wikipedia.org

The sulfur atom in the chlorosulfonyl group of this compound exists in its highest possible oxidation state, +6. wikipedia.orgquora.com As a result, the sulfur center is generally resistant to further oxidation under typical chemical conditions. Oxidative transformations are not a characteristic reaction pathway for sulfonyl chlorides. Instead, sulfonyl chlorides are often the products of the oxidation of lower-valent sulfur compounds, such as thiols or sulfides. acsgcipr.orgpnas.orgstackexchange.com

While resistant to oxidation, the sulfonyl chloride group can undergo reduction through various synthetic methods. These reductive pathways provide access to sulfur compounds in lower oxidation states, such as sulfinamides and thiols.

One significant reductive transformation is the conversion of sulfonyl chlorides to sulfinamides. This can be achieved through an in situ reduction process, for example, using triphenylphosphine (B44618) as the reductant in the presence of an amine. acs.orgacs.orgnih.govnih.gov This method avoids the need to handle sensitive sulfinyl chloride intermediates.

More potent reducing agents can achieve further reduction. Reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing sulfonyl chlorides directly to the corresponding thiols. taylorfrancis.comcdnsciencepub.com Other methods for this transformation include the use of zinc powder in an acidic medium or catalytic hydrogenation over a palladium catalyst. google.comtaylorfrancis.comcore.ac.uk These reactions significantly alter the functionality of the molecule, converting the electrophilic sulfonyl chloride into a nucleophilic thiol group, thereby opening up different avenues for subsequent chemical modifications.

Table 3: Reductive Transformations of the Sulfonyl Chloride Group

Product ClassReducing Agent(s)General ConditionsReference
SulfinamidesTriphenylphosphine (PPh₃) / AmineDichloromethane (B109758), 0 °C acs.orgnih.gov
ThiolsLithium Aluminum Hydride (LiAlH₄)Anhydrous solvent (e.g., THF) taylorfrancis.comcdnsciencepub.com
ThiolsZinc (Zn) / AcidAcidic medium core.ac.uk
Aryl ThiolsCatalytic Hydrogenation (H₂)Palladium catalyst, base google.comtaylorfrancis.com
Aryl ThiolsTriphenylphosphine (PPh₃)Toluene organic-chemistry.orgresearchgate.net

Nucleophilic Substitution Reactions with Diverse Reagents

Reactivity of the Carbamate Linkage

The carbamate functional group is a hybrid of an ester and an amide, and its reactivity reflects this duality. It can undergo nucleophilic attack at the carbonyl carbon, similar to esters, but is generally more stable due to the delocalization of the nitrogen lone pair into the carbonyl group, a characteristic shared with amides.

The hydrolytic stability of the carbamate linkage is a critical factor in its application. Generally, carbamates exhibit greater resistance to hydrolysis than corresponding esters. However, the presence of the strongly electron-withdrawing chlorosulfonyl group attached to the nitrogen atom significantly influences the stability of the carbamate moiety in this compound.

Research on related tertiary sulfonylcarbamates has shown that they undergo hydrolysis in aqueous media to yield the parent sulfonamide and phenol. rsc.org The reaction proceeds through both a spontaneous (water-catalyzed) and a base-catalyzed pathway. rsc.org For this compound, hydrolysis would lead to the cleavage of the carbamate C-O bond, releasing 4-bromophenol (B116583) and the unstable N-(chlorosulfonyl)carbamic acid, which would likely decompose further.

Transamidation and transesterification are important transformations of carbamates, allowing for the interconversion of functional groups.

Transesterification involves the exchange of the alkoxy or aryloxy group of the carbamate with an alcohol. This reaction is often catalyzed by the corresponding alkoxide of the alcohol used. Studies on O-methyl-N-aryl carbamates have shown that the reaction follows first-order kinetics with respect to the carbamate, and the mechanistic pathway involves a nucleophilic attack by the alkoxide ion on the carbonyl carbon. researchgate.net Electron-withdrawing substituents on the N-aryl group have been found to facilitate this process, suggesting that the 4-bromophenyl group in the subject compound would similarly activate the carbamate towards transesterification. researchgate.net

A general scheme for the transesterification of a related sulfonyl carbamate is shown below:

Scheme 1: General Transesterification of a Sulfonyl Carbamate.
EntryReactant CarbamateAlcohol (Solvent)ConditionsProduct CarbamateYield (%)
1Methyl (phenylsulfonyl)carbamateEthanol (B145695)Microwave, 100°C, 30 minEthyl (phenylsulfonyl)carbamate93
2Methyl (phenylsulfonyl)carbamatePropan-1-olMicrowave, 120°C, 20 minPropyl (phenylsulfonyl)carbamate85
3Methyl (phenylsulfonyl)carbamateButan-1-olMicrowave, 120°C, 20 minButyl (phenylsulfonyl)carbamate88
4Methyl (phenylsulfonyl)carbamateIsopropanolMicrowave, 100°C, 60 minIsopropyl (phenylsulfonyl)carbamate75

This table is based on data for the transesterification of methyl (phenylsulfonyl)carbamate and is illustrative of the potential reactivity of N-(chlorosulfonyl)carbamates.

Transamidation is the reaction of a carbamate with an amine to form a urea (B33335) derivative. This reaction is typically more challenging than transesterification due to the lower reactivity of amides and carbamates towards amines. Catalysts, often based on metals or organocatalysts, are usually required to activate the carbamate and drive the reaction, which is often an equilibrium process.

Role of the 4-Bromophenyl Substituent in Directing Reactivity

The 4-bromophenyl group, attached to the oxygen atom of the carbamate, plays a significant role in modulating the reactivity of the entire molecule through both electronic and steric effects.

The bromine atom at the para position of the phenyl ring exerts a dual electronic effect. numberanalytics.com

Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine withdraws electron density from the aromatic ring through the sigma bond framework. This electron-withdrawing inductive effect makes the attached oxygen atom more electron-deficient, which in turn increases the electrophilicity of the carbamate carbonyl carbon. This enhanced electrophilicity makes the carbonyl carbon more susceptible to attack by nucleophiles, thereby accelerating reactions like hydrolysis and transesterification. nih.gov Studies on related systems have confirmed that electron-withdrawing groups enhance reactivity towards nucleophiles. numberanalytics.com

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. This electron-donating resonance effect increases electron density at the ortho and para positions of the ring. However, for halogens, the inductive effect is generally considered to be stronger and more dominant than the resonance effect in influencing the reactivity of substituents attached to the ring.

The net effect of the 4-bromophenyl group is electron-withdrawing, which stabilizes anionic intermediates that may form during nucleophilic attack on the carbonyl group. This stabilization of the transition state leads to an increased reaction rate compared to unsubstituted or electron-donated analogues. nih.govmdpi.com

Steric hindrance refers to the spatial arrangement of atoms or groups that can impede a chemical reaction. numberanalytics.comnumberanalytics.com The 4-bromophenyl group is relatively planar and is not considered exceptionally bulky, especially with the substituent at the para-position, which is remote from the carbamate linkage. Therefore, its direct steric influence on the reactivity at the distant carbamate carbonyl or chlorosulfonyl group is minimal.

Radical-Mediated Transformations and Photochemistry

The nitrogen-chlorine (N-Cl) bond in this compound is relatively weak and susceptible to homolytic cleavage upon exposure to heat or, more commonly, ultraviolet (UV) light. This photochemical cleavage generates a highly reactive N-centered amidyl radical and a chlorine radical, opening pathways for various radical-mediated transformations. researchgate.netrsc.org

The general initiation step is as follows:

Ar-O-C(O)-N(SO₂Cl) + hν → Ar-O-C(O)-N•(SO₂) + Cl•

These N-chlorosulfonyl carbamates have been developed as effective amidyl-radical precursors for photoinduced amidation reactions. rsc.org The generated amidyl radical is a versatile intermediate capable of participating in a variety of reactions, including:

Hydrogen Atom Abstraction (HAT): The radical can abstract a hydrogen atom from a suitable donor, propagating a radical chain reaction.

Addition to π-Systems: The N-centered radical can add to alkenes or arenes to form new carbon-nitrogen bonds, a key step in cyclization and amidation reactions. researchgate.net

Recent research has demonstrated the utility of N-chlorosulfonyl carbamates in the photoinduced C-H amidation of various substrates, including quinoxalin-2(1H)-ones, showcasing the synthetic potential of these radical intermediates. researchgate.netrsc.org

Substrate TypeReactionRadical IntermediateKey Features
Quinoxalin-2(1H)-onesPhotoinduced AmidationN-centered Amidyl RadicalForms C-N bonds under mild, photoinduced conditions. rsc.org
Alkanes (via HAT)C-H ChlorinationN-centered Amidyl Radical & Chlorine RadicalCan lead to remote functionalization depending on molecular geometry.
(Hetero)arenesDirect C-H AminationN-centered Amidyl RadicalAchieved using photoredox catalysis with related N-centered radical precursors. researchgate.net

The photochemistry is not limited to the N-Cl bond. The 4-bromophenyl chromophore can also absorb UV light, potentially leading to other photochemical pathways, such as carbon-bromine bond cleavage, although this is generally a higher energy process.

Generation of Amidyl Radicals from N-(Chlorosulfonyl)carbamates

N-(chlorosulfonyl)carbamates, including the 4-bromophenyl derivative, have been identified as effective precursors for the generation of amidyl radicals under photoredox conditions. researchgate.netrsc.org These carbamates can be readily prepared from the reaction of commercially available and inexpensive starting materials: an alcohol and chlorosulfonyl isocyanate (CSI). rsc.org

The generation of the amidyl radical is typically achieved through a photo-induced single-electron transfer (SET) process. organic-chemistry.org In a common setup, a photocatalyst, such as fac-Ir(ppy)3, is excited by visible light (e.g., blue LEDs). The excited state of the photocatalyst is a potent reductant and can transfer an electron to the N-(chlorosulfonyl)carbamate. This reduction event leads to the cleavage of the N–Cl bond, generating the corresponding amidyl radical and a chloride anion. organic-chemistry.org

An alternative pathway involves the formation of a charge-transfer complex (CTC) between the N-(chlorosulfonyl)carbamate and a base, such as sodium carbonate. Photoexcitation of this complex can also facilitate the electron transfer necessary to generate the amidyl radical. organic-chemistry.org The resulting electrophilic amidyl radical is a versatile intermediate capable of participating in various bond-forming reactions. researchgate.net

Photoinduced Amidation Protocols Utilizing N-(Chlorosulfonyl)carbamate Precursors

The utility of N-(chlorosulfonyl)carbamates as amidyl radical precursors has been effectively demonstrated in photoinduced amidation reactions. researchgate.netrsc.org A notable example is the direct C–H amidation of quinoxalin-2(1H)-ones. organic-chemistry.org This protocol highlights the synthetic potential of this methodology for forging new carbon-nitrogen bonds under mild conditions. organic-chemistry.org

The reaction typically involves the N-(chlorosulfonyl)carbamate derived from a specific alcohol, a quinoxalin-2(1H)-one substrate, a photocatalyst like fac-Ir(ppy)3, and a base such as sodium carbonate in a suitable solvent like acetonitrile (B52724). organic-chemistry.org The process is irradiated with blue light to initiate the reaction. The protocol can be streamlined into a one-pot, two-step, three-component process where the N-(chlorosulfonyl)carbamate is generated in situ from chlorosulfonyl isocyanate and an alcohol, followed by the photoinduced amidation step. rsc.org

The scope of this amidation reaction has been explored with various alcohols used to form the precursor carbamate. The findings indicate that primary, secondary, and tertiary alcohols are all well-tolerated, leading to the desired C3-amidated quinoxalin-2(1H)-one products in moderate to good yields. organic-chemistry.org

Table 1. Selected Examples of Photoinduced Amidation of 1-Methylquinoxalin-2(1H)-one with Various N-(Chlorosulfonyl)carbamate Precursors. organic-chemistry.org
EntryAlcohol Precursor (R-OH)ProductYield (%)
1MethanolProduct from Methanol75
2EthanolProduct from Ethanol81
3IsopropanolProduct from Isopropanol85
4tert-ButanolProduct from tert-Butanol62
5CyclohexanolProduct from Cyclohexanol78
6Benzyl alcoholProduct from Benzyl alcohol72

Intramolecular Cyclization and Rearrangement Reactions

The reactive intermediates generated from N-(chlorosulfonyl)carbamates can also participate in intramolecular reactions, leading to the formation of cyclic structures.

One major pathway is radical cyclization. Amidyl radicals generated as described in section 4.4.1 can undergo intramolecular addition if a suitable unsaturated moiety, such as an alkene or alkyne, is present elsewhere in the molecule. researchgate.net These cyclizations typically proceed via 5-exo or 6-exo transition states to form five- or six-membered nitrogen-containing heterocyclic rings. The resulting carbon-centered radical can then be trapped or undergo further transformations. researchgate.net

Another potential, non-radical pathway for intramolecular cyclization involves the carbamate functional group itself. In substrates containing a suitably positioned internal nucleophile (e.g., a hydroxyl or carboxyl group), an intramolecular nucleophilic attack on the carbamate carbonyl carbon can occur. This type of reaction, observed in related carbamate systems, leads to the formation of a cyclic product through the displacement of the 4-bromophenoxy leaving group. rsc.orgnih.gov The rate and feasibility of such cyclizations are highly dependent on the nature and position of the internal nucleophile and the reaction conditions. rsc.org

Rearrangement reactions involving the N-(chlorosulfonyl)carbamate skeleton are also conceivable, potentially leading to more stable isomeric structures. For instance, thermal or acid-catalyzed rearrangements could occur in related sulfonyl-containing heterocyclic systems, sometimes involving cleavage and re-formation of the heterocyclic ring. researchgate.net However, specific named rearrangements common to other functional groups have not been extensively documented for this particular class of compounds.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 4-bromophenyl N-(chlorosulfonyl)carbamate.

The IR spectrum is expected to display characteristic absorption bands for the N-H bond, the carbonyl group (C=O) of the carbamate (B1207046), and the sulfonyl chloride group (SO₂Cl). Aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching frequency, will also be present. Raman spectroscopy complements IR by providing information on symmetric vibrations and bonds involving heavier atoms, such as the S-Cl bond. researchgate.net

The key functional groups of this compound have distinct vibrational frequencies. The carbamate moiety is characterized by N-H stretching, typically seen as a sharp band around 3300-3400 cm⁻¹, and a strong C=O stretching absorption in the region of 1700-1750 cm⁻¹. For comparison, tert-butyl N-(4-bromophenyl)carbamate shows a strong C=O band. nih.gov

The sulfonyl chloride group exhibits strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds. These are typically found in the ranges of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric). acdlabs.com The S-Cl stretching vibration is expected at lower frequencies, often observed in the Raman spectrum in the region of 300-400 cm⁻¹. cdnsciencepub.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Carbamate) Stretching 3300 - 3400 Medium-Sharp
C=O (Carbamate) Stretching 1700 - 1750 Strong
S=O (Sulfonyl) Asymmetric Stretching 1370 - 1410 Strong
S=O (Sulfonyl) Symmetric Stretching 1166 - 1204 Strong
Aromatic C=C Stretching 1450 - 1600 Medium-Variable
C-N Stretching 1200 - 1350 Medium
C-O Stretching 1000 - 1250 Medium

Note: Expected wavenumber ranges are based on data from analogous compounds and general spectroscopic correlation tables.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in this compound and probing its conformational state. The analysis of vibrational modes provides a molecular fingerprint, confirming the presence of the carbamate, chlorosulfonyl, and bromophenyl moieties.

Key vibrational signatures for this compound can be predicted based on characteristic frequencies for related structural motifs. The N-H bond of the carbamate group is expected to exhibit a stretching vibration in the range of 3300-3400 cm⁻¹. The carbonyl (C=O) group of the carbamate is highly characteristic and typically produces a strong absorption band between 1700 and 1740 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are also prominent, appearing near 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations from the bromophenyl ring are anticipated in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O and C-N stretching vibrations of the carbamate group contribute to the fingerprint region of the spectrum.

These vibrational frequencies are sensitive to the molecular environment and conformation, providing clues about intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Carbamate)Stretching3300 - 3400
C=O (Carbamate)Stretching1700 - 1740
SO₂ (Sulfonyl)Asymmetric Stretching1350 - 1380
SO₂ (Sulfonyl)Symmetric Stretching1160 - 1190
Aromatic C=CStretching1450 - 1600
C-O (Carbamate)Stretching1200 - 1250
C-BrStretching500 - 600
S-ClStretching400 - 500

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this compound, several key fragmentation pathways can be anticipated. A characteristic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a complex cluster of peaks for the molecular ion and any fragments containing these halogens.

Common fragmentation pathways for related sulfonamides and carbamates include the cleavage of the S-N bond, loss of the chlorosulfonyl group (SO₂Cl), or decarboxylation (loss of CO₂). The cleavage of the C-O bond linking the phenyl ring to the carbamate oxygen is also a probable event, leading to the formation of a 4-bromophenoxy radical or cation.

Table 2: Plausible Mass Fragments of this compound

Fragment Ion StructureDescription of Loss
[M - Cl]⁺Loss of a chlorine radical
[M - SO₂]⁺Loss of sulfur dioxide
[M - SO₂Cl]⁺Loss of the chlorosulfonyl radical
[C₆H₄BrO]⁺Fragment corresponding to the 4-bromophenoxy cation
[C₆H₄Br]⁺Fragment corresponding to the bromophenyl cation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of this compound, distinguishing it from other compounds with the same nominal mass. For the molecular formula C₇H₅BrClNO₄S, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass serves as unambiguous proof of the compound's elemental formula. This technique is a standard for the structural confirmation of related carbamate derivatives.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing moderately polar and thermally labile molecules like this compound, as it typically produces intact molecular ions or protonated molecules [M+H]⁺ with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), ESI-MS allows for controlled fragmentation of a selected parent ion, providing detailed structural information. Studies on the fragmentation of sulfonamides under ESI-MS/MS conditions reveal characteristic cleavage pathways that are relevant to the analysis of the target compound.

X-ray Crystallography for Solid-State Structural Confirmation of Related Derivatives

While the crystal structure of this compound itself is not publicly documented, analysis of closely related derivatives provides invaluable insight into its expected solid-state conformation, bond lengths, bond angles, and intermolecular interactions. A pertinent example is Methyl N-(2-bromo-4-chlorophenyl)carbamate, whose crystal structure has been determined.

In this derivative, the carbamate group (N-C=O) is essentially planar. The crystal structure reveals that the phenyl ring is inclined relative to the plane of the carbamate unit. In the crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, forming chains that dictate the packing arrangement. This type of hydrogen bonding is a common and structurally defining feature in the solid state of N-H containing carbamates. These structural motifs, including the planarity of the carbamate group and the propensity for hydrogen bonding, are anticipated to be present in the solid-state structure of this compound.

Table 3: Crystallographic Data for the Related Derivative Methyl N-(2-bromo-4-chlorophenyl)carbamate

ParameterValue
Empirical FormulaC₈H₇BrClNO₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.6637 (3)
b (Å)9.4598 (6)
c (Å)11.9898 (7)
α (°)111.639 (5)
β (°)101.035 (5)
γ (°)93.712 (5)
Volume (ų)477.25 (5)
Z2

Elemental Analysis for Stoichiometric Purity

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₇H₅BrClNO₄S) to confirm the stoichiometric purity of the compound. For a sample to be considered pure, the experimental values are typically expected to be within ±0.4% of the theoretical values. This analysis is a standard method for confirming the composition of newly synthesized organic compounds, including related carbamates and sulfonamides.

Table 4: Theoretical Elemental Composition of this compound (C₇H₅BrClNO₄S)

ElementAtomic WeightNumber of AtomsTotal WeightPercentage
Carbon (C)12.011784.07726.39%
Hydrogen (H)1.00855.0401.58%
Bromine (Br)79.904179.90425.08%
Chlorine (Cl)35.453135.45311.13%
Nitrogen (N)14.007114.0074.40%
Oxygen (O)15.999463.99620.09%
Sulfur (S)32.065132.06510.06%
Total 318.542 100.00%

Computational Analysis of this compound: A Theoretical Perspective

A comprehensive review of the computational chemistry and theoretical insights into this compound is currently unavailable in publicly accessible scientific literature. While the provided outline suggests specific areas of computational study, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and reaction pathway modeling, dedicated research applying these methods to this compound has not been identified in the performed searches.

Computational chemistry offers a powerful lens for understanding the intrinsic properties and reactivity of molecules. Techniques such as DFT are instrumental in predicting molecular geometries, electronic structures, and various chemical descriptors. However, the application of these specific computational methodologies to this compound is not documented in the available search results.

For context, a general overview of the proposed theoretical analyses is provided below. It is crucial to note that the following descriptions are based on standard computational chemistry principles and are not derived from specific studies on this compound.

Computational Chemistry and Theoretical Insights into 4 Bromophenyl N Chlorosulfonyl Carbamate

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is frequently employed to calculate the optimized geometry and electronic properties of molecules.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides a stable, low-energy conformation of the molecule. For a molecule like 4-bromophenyl N-(chlorosulfonyl)carbamate, this would involve determining key bond lengths, bond angles, and dihedral angles. These calculations are foundational for all other computational analyses.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.)

ParameterEnergy (eV)
EHOMO-
ELUMO-
Energy Gap (ΔE)-

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

Computational modeling can be used to map out the energetic landscape of a chemical reaction, identifying intermediates and transition states. This provides deep insight into the reaction mechanism.

By calculating the activation energies for different possible reaction pathways, computational models can predict the likelihood and outcome of a reaction. This helps in understanding why certain products are formed over others (selectivity) and how fast the reaction proceeds (reactivity).

When a reaction is catalyzed, computational methods can model the interaction between the catalyst and the substrate, in this case, this compound. This analysis can reveal the specific non-covalent interactions that stabilize the transition state, lower the activation energy, and explain the role of the catalyst in enhancing the reaction rate and controlling its stereochemistry.

Applications in Advanced Organic Synthesis and Methodology Development

Utility as a Key Intermediate in Multi-Step Synthesis

The structural features of 4-bromophenyl N-(chlorosulfonyl)carbamate make it a valuable building block in multi-step synthetic sequences, enabling the efficient construction of molecules with significant biological or material interest.

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and natural products. The reactivity of N-chlorosulfonyl carbamates, a class to which this compound belongs, has been harnessed for the synthesis of these important scaffolds.

Quinoxalin-2(1H)-ones : Recent research has demonstrated that N-chlorosulfonyl carbamates can act as effective amidyl-radical precursors for the direct amidation of quinoxalin-2(1H)-ones. researchgate.netrsc.org This photo-induced process allows for the formation of a new carbon-nitrogen bond at the C3 position of the quinoxalinone ring, a key step in diversifying this privileged heterocyclic core. researchgate.net The protocol is valued for its efficiency and for expanding the complexity of nitrogen-containing molecules. rsc.org The process can even be streamlined into a one-pot, two-step, three-component reaction involving chlorosulfonyl isocyanate (a precursor to the title compound), an alcohol, and the quinoxalin-2(1H)-one. researchgate.netrsc.org

β-Lactams : The β-lactam ring is the central feature of penicillin and cephalosporin (B10832234) antibiotics. The synthesis of these strained four-membered rings often involves the Staudinger reaction, a cycloaddition of a ketene (B1206846) with an imine. While direct use of this compound in this context is not prominently detailed, related structures are integral to building blocks for β-lactam synthesis. nih.gov For instance, functionalized imines and ketenes, which can be derived from precursors containing carbamate (B1207046) and sulfonyl functionalities, are common starting materials in modern β-lactam synthesis methodologies. nih.gov

The "4-bromophenyl" portion of the molecule is a functionalized arene that serves as a handle for further chemical modification, most notably through cross-coupling reactions.

Functionalized Arenes : The bromine atom on the phenyl ring is ideally positioned for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide variety of aryl or alkyl groups, transforming the simple bromophenyl scaffold into more complex biaryl or alkyl-aryl structures. mdpi.comresearchgate.net For example, N-(4-bromophenyl) amides can be readily arylated using palladium catalysts to generate a library of N-(biphenyl) derivatives. mdpi.comresearchgate.net This strategy is a cornerstone of modern medicinal chemistry for creating analogues of a lead compound. The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols often starts from 4-bromoaniline, a direct precursor to the title compound's core structure, highlighting its role in building complex aromatic systems. mdpi.com

Precursor for the Generation of Diverse Chemical Libraries

Combinatorial chemistry and high-throughput screening rely on the rapid synthesis of large numbers of related compounds, known as chemical libraries. The dual reactivity of this compound makes it an excellent starting point for generating such libraries.

The chlorosulfonyl group is a highly reactive electrophile that readily reacts with nucleophiles like amines to form stable sulfonamide linkages.

Sulfonamide Arrays : The reaction of the chlorosulfonyl group with a diverse panel of primary or secondary amines is a straightforward method for producing a library of sulfonamides. nih.gov This reaction is fundamental to the discovery of new therapeutic agents, as the sulfonamide functional group is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticancer drugs. nih.gov The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, for example, proceeds through a sulfonyl chloride intermediate that is then reacted with various amines to produce the final products. nih.gov

Sulfonylurea Arrays : The entire N-(chlorosulfonyl)carbamate moiety can react with amines to generate sulfonylureas. This class of compounds is particularly important in medicinal chemistry, with prominent examples used as antidiabetic agents. Flow chemistry processes have been developed for the efficient production of sulfonylurea compounds, often involving the reaction of a carbamate intermediate with a sulfonamide. google.com

Table 1: Library Synthesis from this compound

Target ScaffoldReactive Site on IntermediateReactant TypeResulting Functional Group
Sulfonamides-SO₂ClPrimary/Secondary Amines (R-NH₂)-SO₂NH-R
Sulfonylureas-SO₂-NH-C(O)O-Primary Amines (R-NH₂)-SO₂-NH-C(O)NH-R
Functionalized Biaryls-BrAryl Boronic Acids (Ar-B(OH)₂)-Ar

While primarily explored in medicinal chemistry, carbamate-containing molecules are also precursors in material science. The carbamate linkage can be incorporated into polymers and other macromolecules. The formation of 4,4′-methylenedimethyldiphenylcarbamate (MDC) from 4,4′-methylenedianiline (MDA) and dimethyl carbonate is an intermediate step in non-phosgene routes to polyurethanes, a major class of polymers. researchgate.net The carbamate functional group offers specific hydrogen bonding capabilities that can influence the physical properties of materials.

Role in Protecting Group Strategies for Amines and Amino Acids

In multi-step synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The carbamate functional group is one of the most widely used protecting groups for amines. masterorganicchemistry.comorganic-chemistry.org

The core principle involves converting a nucleophilic amine into a non-nucleophilic carbamate, which is stable under a variety of reaction conditions. organic-chemistry.org This strategy is indispensable in peptide synthesis, where the α-amino group of one amino acid must be protected while its carboxyl group is coupled to the amino group of another. masterorganicchemistry.combiosynth.com

Common carbamate protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.commasterorganicchemistry.comsynarchive.com Each of these has distinct cleavage conditions (acidic, hydrogenolysis, and basic, respectively), allowing for "orthogonal" protection strategies where one protecting group can be removed without affecting another. masterorganicchemistry.comorganic-chemistry.org The carbamate moiety within this compound is structurally analogous to these groups and is employed in syntheses where protection of an amine is required before subsequent reaction at the chlorosulfonyl center or the brominated ring. masterorganicchemistry.com The protected amine is stable but can be deprotected later in the synthetic sequence to reveal the free amine. masterorganicchemistry.com Photoremovable protecting groups based on a carbamate linkage have also been developed, allowing for deprotection under specific light irradiation, which can be useful for synthesizing complex biomolecules. rsc.org

Table 2: Common Carbamate Protecting Groups for Amines

Protecting GroupAbbreviationTypical Reagent for InstallationCleavage (Deprotection) Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong Acid (e.g., TFA) masterorganicchemistry.commasterorganicchemistry.com
BenzyloxycarbonylCbz or ZBenzyl chloroformate (CbzCl)Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.commasterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) masterorganicchemistry.com

Development of Novel Reagents from N-(Chlorosulfonyl)carbamates

The inherent reactivity of the chlorosulfonyl group in N-(chlorosulfonyl)carbamates makes them valuable precursors for the synthesis of a variety of powerful reagents. These reagents have found widespread use in numerous synthetic transformations, from dehydration reactions to the introduction of complex nitrogen-containing functionalities.

One of the most significant applications of N-(chlorosulfonyl)carbamates is in the preparation of Burgess-type reagents. The parent Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and selective dehydrating agent synthesized from chlorosulfonyl isocyanate, methanol, and triethylamine (B128534). researchgate.netwikipedia.org The synthesis involves the initial formation of methyl N-(chlorosulfonyl)carbamate, which is then converted to the inner salt upon reaction with a tertiary amine. rsc.org

These reagents are particularly useful for the dehydration of secondary and tertiary alcohols to alkenes, a transformation that often proceeds with syn-elimination. researchgate.net Beyond simple dehydration, Burgess-type reagents have been employed in a variety of other synthetic applications, including the formation of sulfamidates from 1,2-diols, glycosylamines from carbohydrates, and cyclic sulfamides from 1,2-aminoalcohols. rsc.org The versatility of these reagents stems from their ability to act as a source of sulfur, oxygen, and nitrogen in a single molecule.

The general synthetic route to Burgess-type reagents from chlorosulfonyl isocyanate (CSI) allows for the creation of a diverse range of analogs with tailored properties. By varying the alcohol and the tertiary amine used in the synthesis, a library of reagents can be generated, extending the scope of their applications in organic synthesis. rsc.org For instance, the use of different alcohols allows for the introduction of various carbamate protecting groups. acs.org

Reagent ComponentExampleRole in Synthesis
Starting Material Chlorosulfonyl Isocyanate (CSI)Provides the core sulfonyl isocyanate functionality.
Alcohol Methanol, Ethanol (B145695), etc.Determines the alkoxycarbonyl group of the resulting carbamate.
Tertiary Amine TriethylamineActs as a base to form the inner salt.
Intermediate Methyl N-(chlorosulfonyl)carbamateThe key precursor to the final Burgess-type reagent.
Final Reagent Methyl N-(triethylammoniumsulfonyl)carbamateThe active dehydrating agent or multifunctional reagent.

A more recent development in the application of N-(chlorosulfonyl)carbamate chemistry is the synthesis of N-fluorinated derivatives as powerful imidation agents. organic-chemistry.org Specifically, N-fluoro-N-(fluorosulfonyl)carbamate (NFC) has emerged as a highly reactive and versatile reagent for the introduction of nitrogen functionalities into organic molecules. organic-chemistry.orgnih.gov

NFC is synthesized from the corresponding N-(fluorosulfonyl)carbamate through a fluorination step. organic-chemistry.org This reagent has shown superior reactivity compared to the commonly used N-fluorobenzenesulfonimide (NFSI) in copper-catalyzed imidation reactions of benzene (B151609) derivatives and in the imidocyanation of aliphatic alkenes. organic-chemistry.orgnih.gov The enhanced reactivity of NFC is attributed to its electronic properties, which facilitate the crucial C–N bond formation. organic-chemistry.org

A key advantage of NFC is that the attached imide moiety can be readily derivatized into other important functional groups such as amines, sulfonamides, and sulfamides. nih.govresearchgate.net This modularity significantly enhances its synthetic utility, making it a more attractive reagent than NFSI, where the benzenesulfonimide group is less synthetically versatile. researchgate.net The development of NFC and other N-fluorinated sulfonyl carbamates represents a significant advancement in the field of catalytic imidation, offering a practical and efficient route to a wide range of nitrogen-containing compounds. nih.govresearchgate.net

Green Chemistry Aspects in Synthetic Applications

The principles of green chemistry are increasingly influencing the design of synthetic routes and methodologies. In the context of N-(chlorosulfonyl)carbamate chemistry, there is a growing focus on developing more environmentally benign processes, particularly concerning solvent use, atom economy, and waste reduction.

A major goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. To this end, solvent-free reaction conditions are being explored for various transformations involving N-(chlorosulfonyl)carbamates and their precursors.

For example, a solvent-free method for the synthesis of primary carbamates from alcohols has been developed using chlorosulfonyl isocyanate in the presence of silica (B1680970) sulfuric acid. arkat-usa.org This "grindstone chemistry" approach proceeds at room temperature and offers high yields and purity without the need for traditional solvents. arkat-usa.org Another example involves the synthesis of N-sulfonylimines, which can be prepared under solvent-free conditions using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). jocpr.com This methodology involves the in-situ formation of an N-chlorosulfonyl carbamate intermediate. jocpr.com

These solvent-free approaches not only reduce the environmental impact of the reactions but can also lead to simpler work-up procedures and potentially higher reaction efficiencies due to increased reactant concentrations.

Reaction TypeReagentsConditionsGreen Advantage
Primary Carbamate SynthesisAlcohol, Chlorosulfonyl Isocyanate, Silica Sulfuric AcidRoom Temperature, GrindingAvoids volatile organic solvents, simplified workup. arkat-usa.org
N-Sulfonylimine SynthesisPrimary Amine, Aldehyde, Chlorosulfonyl Isocyanate, TBAB100°CSolvent-free, high efficiency. jocpr.com

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com In the chemistry of N-(chlorosulfonyl)carbamates, considerations of atom economy and waste minimization are crucial for developing sustainable synthetic processes.

The synthesis of the Burgess reagent, for instance, starts from chlorosulfonyl isocyanate, an alcohol, and a tertiary amine. While the reaction is efficient in terms of chemical yield, a complete atom economy analysis would also consider the formation of byproducts, such as triethylamine hydrochloride. wikipedia.org Maximizing the incorporation of all reactant atoms into the final product is a continuous goal.

Reactions that utilize N-(chlorosulfonyl)carbamates as reagents should also be evaluated for their atom economy. For example, in dehydration reactions using the Burgess reagent, the reagent itself is converted into byproducts. While effective, these reactions are not perfectly atom-economical as the reagent is consumed stoichiometrically.

Strategies to improve atom economy and minimize waste in this area of chemistry could include:

The development of catalytic versions of reactions that currently require stoichiometric reagents.

The design of one-pot, multi-component reactions where multiple starting materials are combined in a single step to form a complex product with minimal waste. researchgate.net

The recycling and reuse of byproducts where feasible.

By focusing on these green chemistry principles, the synthetic utility of this compound and related compounds can be enhanced in an environmentally responsible manner.

Future Perspectives and Emerging Research Avenues in N Chlorosulfonyl Carbamate Chemistry

Exploration of Uncharted Reaction Manifolds

A primary focus of future research is the discovery of novel reaction pathways for N-(chlorosulfonyl)carbamates. While their role in generating sulfamoyl moieties is established, their potential to access other reactive intermediates is an area of active exploration. tandfonline.com A significant development is the use of N-(chlorosulfonyl)carbamates as effective precursors to amidyl radicals under photoinduced conditions. rsc.org This strategy opens up new opportunities for C-H amidation and other radical-mediated transformations, offering a new mode of reactivity for this class of reagents. researchgate.netrsc.org

The 4-bromophenyl substituent on the carbamate (B1207046) can play a crucial role in these new manifolds. Its electronic properties can influence the stability and reactivity of the generated radical intermediates. Furthermore, the bromine atom serves as a synthetic handle for subsequent functionalization, allowing for the exploration of tandem reaction sequences where a radical transformation is followed by a transition-metal-catalyzed cross-coupling reaction at the bromo position. This dual reactivity enables the rapid construction of complex molecular architectures from a single, versatile reagent.

Integration with Advanced Catalytic Systems (e.g., Photoredox Catalysis, Transition Metal Catalysis)

The synergy between N-(chlorosulfonyl)carbamate chemistry and modern catalytic methods is a particularly promising frontier. These advanced systems offer pathways to novel bond formations under mild conditions with high selectivity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating N-(chlorosulfonyl)carbamates. rsc.org This approach facilitates the generation of N-centered radicals under exceptionally mild conditions, which can then engage in a variety of synthetic transformations, such as the direct amidation of heteroarenes like quinoxalin-2(1H)-ones. researchgate.netrsc.org This methodology provides an efficient alternative to traditional, often harsher, amidation protocols. Research in this area is focused on expanding the substrate scope and exploring new types of radical-mediated bond constructions.

Transition Metal Catalysis: The integration of transition metal catalysis with N-(chlorosulfonyl)carbamate chemistry offers a dual approach to molecular diversification.

Reaction at the N-(Chlorosulfonyl)carbamate Moiety: While less explored, the development of transition-metal-catalyzed reactions involving the carbamate or chlorosulfonyl group itself is a key research target. Drawing parallels from the extensive chemistry of related carbamoyl (B1232498) chlorides in cross-coupling and C-H functionalization reactions, new catalytic cycles could be designed to utilize N-(chlorosulfonyl)carbamates as novel coupling partners. rsc.orgresearchgate.net

Reaction at the Aryl Substituent: For reagents like 4-bromophenyl N-(chlorosulfonyl)carbamate, the bromine atom is an ideal functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions. mdpi.com This allows for the carbamate's core structure to be incorporated into a target molecule, followed by late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions to build molecular complexity. mdpi.com

The table below summarizes the potential applications of advanced catalytic systems with this compound.

Catalytic SystemReactive SitePotential TransformationSignificance
Photoredox Catalysis N-Cl BondGeneration of amidyl radicals for C-H amidationMild conditions for C-N bond formation, access to novel reactivity. rsc.org
Transition Metal Catalysis C-Br BondSuzuki, Heck, Buchwald-Hartwig cross-couplingLate-stage functionalization and molecular diversification. mdpi.commdpi.com
Transition Metal Catalysis N-S or S-Cl BondsNovel cross-coupling or annulation reactionsExpansion of the synthetic utility of the carbamate core. rsc.org

Development of Flow Chemistry and Continuous Processing for Synthesis

The synthesis and application of N-(chlorosulfonyl)carbamates often involve highly reactive and potentially hazardous reagents, such as their precursor, chlorosulfonyl isocyanate. tandfonline.com Flow chemistry, or continuous processing, presents a compelling solution to mitigate these challenges. By performing reactions in small-volume, continuous-flow reactors, significant advantages in safety, efficiency, and scalability can be realized. mdpi.comajinomoto.com

Key benefits of applying flow chemistry include:

Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given moment, drastically reducing the risks associated with exothermic reactions or the handling of unstable intermediates. ajinomoto.compharmtech.com

Precise Reaction Control: Flow systems allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and reduced byproduct formation. mdpi.com

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, bypassing the complex and sometimes unpredictable challenges of scaling up batch processes. d-nb.info

Future research will likely focus on developing end-to-end continuous processes for the synthesis of this compound and its subsequent use in synthetic transformations, making the technology more accessible, safer, and economically viable. pharmtech.com

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To fully optimize and control the synthesis and reactions of N-(chlorosulfonyl)carbamates, a detailed understanding of reaction kinetics, intermediates, and mechanisms is essential. Advanced spectroscopic techniques applied in situ (i.e., directly in the reaction vessel) provide a real-time window into the chemical process.

The application of Process Analytical Technology (PAT) tools such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allows for continuous monitoring of reactant consumption, intermediate formation, and product generation. This data is invaluable for:

Kinetic Analysis: Determining reaction rates and understanding the influence of various parameters.

Mechanism Elucidation: Identifying and characterizing transient or unstable intermediates that may not be observable through traditional offline analysis.

Process Optimization: Enabling rapid, data-driven optimization of reaction conditions to maximize yield and minimize impurities.

Safety Monitoring: Detecting the buildup of potentially hazardous intermediates or runaway reaction conditions in real-time.

Future work will involve creating robust spectroscopic models for reactions involving N-(chlorosulfonyl)carbamates, particularly in flow chemistry setups, to enable automated process control and ensure consistent product quality.

Spectroscopic TechniqueInformation ProvidedApplication in N-(Chlorosulfonyl)carbamate Chemistry
FTIR Spectroscopy Functional group analysis (e.g., -NCO, -SO2Cl, C=O)Monitoring the conversion of chlorosulfonyl isocyanate; tracking carbamate formation.
Raman Spectroscopy Vibrational modes, often complementary to FTIRIn situ monitoring in aqueous or solvent-heavy systems; structural analysis of intermediates.
NMR Spectroscopy Detailed structural informationElucidation of complex reaction mechanisms; quantification of isomers and byproducts.

Computational Design of Next-Generation N-(Chlorosulfonyl)carbamate Reagents

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new reagents with tailored properties. By using methods such as Density Functional Theory (DFT), researchers can predict the reactivity and behavior of molecules before they are ever synthesized in the lab. mdpi.com

In the context of N-(chlorosulfonyl)carbamate chemistry, computational studies can be used to:

Predict Reactivity: Calculate activation energies for desired reaction pathways, such as C-N bond formation or radical generation, to guide the selection of optimal aryl substituents. organic-chemistry.org

Understand Mechanisms: Model transition states and reaction intermediates to provide a deeper understanding of how these reagents function.

Tune Electronic Properties: Systematically evaluate how different substituents on the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups) affect the stability of the molecule and its key reactive intermediates. organic-chemistry.org The 4-bromo substituent, for instance, has a specific electronic influence that can be compared computationally to other halo, alkyl, or nitro groups to design reagents for specific applications.

Design for Selectivity: Predict how the structure of the carbamate will influence chemo-, regio-, and stereoselectivity in complex reactions.

This in silico approach accelerates the discovery process, reduces experimental waste, and enables the development of highly specialized N-(chlorosulfonyl)carbamate reagents optimized for challenging synthetic transformations.

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